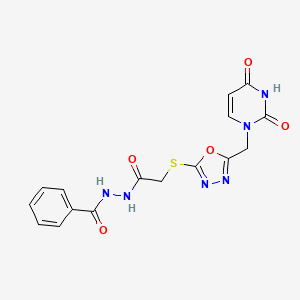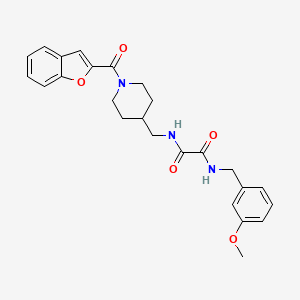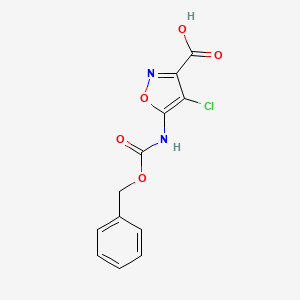
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide is a synthetic compound notable for its complex structure and potential applications in various fields of scientific research, particularly in chemistry, biology, and medicine. Its unique molecular architecture suggests a capacity to engage in diverse chemical interactions, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide involves multiple steps typically starting with the formation of the oxadiazole ring, followed by thiolation, and subsequent acylation. Precise reaction conditions, such as solvent selection, temperature control, and the use of catalysts, are critical to optimize yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve scalable synthetic techniques including continuous flow reactions, microwave-assisted synthesis, and the use of automated reactors to ensure consistency and efficiency in larger batches. Optimization of reaction parameters is essential to minimize cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: : Reduction reactions may target specific functional groups within the molecule, such as nitro or carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, affecting the aromatic and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (e.g., bromine, chlorine), acids, bases.
Major Products Formed: : The major products depend on the specific reactions undertaken, with potential formation of modified heterocycles, functionalized aromatic rings, and various reduced forms.
Applications De Recherche Scientifique
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide has several noteworthy applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in enzyme inhibition studies and bioassays due to its diverse functional groups.
Medicine: : Investigated for pharmacological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the development of new materials, including polymers and coatings, thanks to its robust structure.
Mécanisme D'action
The mechanism by which N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide exerts its effects involves binding to specific molecular targets, potentially including enzymes and receptors. This interaction can inhibit or modify biological pathways, resulting in its observed pharmacological activities. Detailed mechanistic studies would identify the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide stands out compared to similar compounds due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity.
Similar Compounds
N'-(2-(5-methyl-1,3,4-oxadiazol-2-yl)acetyl)benzohydrazide: : Shares the oxadiazole and hydrazide moieties but lacks the dioxopyrimidine ring.
2-(5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)-1,3,4-oxadiazole: : Similar heterocyclic structure but different substitution pattern.
By harnessing the unique properties of this compound, researchers can continue to explore its potential, making significant advancements in various scientific domains.
Propriétés
IUPAC Name |
N'-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c23-11-6-7-22(15(26)17-11)8-13-19-21-16(27-13)28-9-12(24)18-20-14(25)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,24)(H,20,25)(H,17,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUBEIGDLUXJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)





![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
![2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester](/img/structure/B2406939.png)

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)
![ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2406944.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
